Antibacterial Spectrum: Acetyl Sumiki's Acid vs. Sumiki's Acid (HMFCA) – Zone of Inhibition Parity with Synthetic Utility Advantage
In agar plate diffusion assays against Bacillus subtilis and Staphylococcus aureus, both acetyl Sumiki's acid (5-acetoxymethyl-2-furancarboxylic acid) and Sumiki's acid (5-hydroxymethyl-2-furancarboxylic acid) produced identical 7 mm zones of inhibition at a 5 µg loading, while both compounds were inactive against Escherichia coli and Candida albicans [1]. Thus, the acetyl modification preserves the intrinsic antibacterial activity of the furoic acid scaffold. However, the acetoxymethyl derivative offers the distinct synthetic advantage of serving directly as a protected intermediate in cephem antibiotic synthesis without requiring a separate protection step, a route that the free hydroxymethyl analog cannot directly participate in [2].
| Evidence Dimension | Antibacterial activity (zone of inhibition, mm) against B. subtilis and S. aureus |
|---|---|
| Target Compound Data | 5-Acetoxymethyl-2-furancarboxylic acid: 7 mm zone at 5 µg (B. subtilis); 7 mm zone at 5 µg (S. aureus); inactive against E. coli and C. albicans |
| Comparator Or Baseline | 5-Hydroxymethyl-2-furancarboxylic acid (Sumiki's acid): 7 mm zone at 5 µg (B. subtilis); 7 mm zone at 5 µg (S. aureus); inactive against E. coli and C. albicans |
| Quantified Difference | Identical antibacterial potency (0 mm difference) at equal loading |
| Conditions | Agar plate diffusion assay; susceptibility disks (5.5 mm) impregnated with 5 µg of purified compound; tested against B. subtilis, S. aureus, E. coli, C. albicans |
Why This Matters
Confirms that the acetyl protecting group does not compromise intrinsic antibacterial activity while enabling direct use in multi-step antibiotic synthesis, eliminating the need for separate hydroxyl protection.
- [1] Jadulco, R. et al. New macrolides and furan carboxylic acid derivative from the sponge-derived fungus Cladosporium herbarum. J. Nat. Prod. 2001, 64, 527–530 (Table 3). View Source
- [2] Google Patents. NZ239061A – 3-(tetrahydrofuranyl)-ceph-3-em-4-carboxylic acid derivatives, 1-dethia-1-carba (and 1-oxa) analogues; preparatory processes and pharmaceutical compositions. View Source
